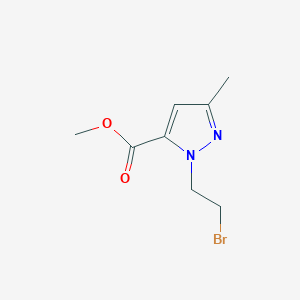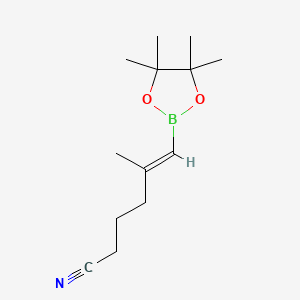
(E)-5-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)hex-5-enenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5E)-5-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)hex-5-enenitrile is an organic compound that features a boron-containing dioxaborolane ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (5E)-5-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)hex-5-enenitrile typically involves the following steps:
Formation of the dioxaborolane ring: This can be achieved by reacting a suitable boronic acid or boronate ester with a diol under dehydrating conditions.
Introduction of the nitrile group: This step involves the addition of a nitrile group to the hexene backbone, which can be done using cyanation reactions.
Final assembly: The final step involves the coupling of the dioxaborolane ring with the hexene backbone, which can be achieved using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the boron center, leading to the formation of boronic acids or boronates.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine.
Substitution: The dioxaborolane ring can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or other peroxides can be used.
Reduction: Common reducing agents include lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products:
Oxidation: Boronic acids or boronates.
Reduction: Amines.
Substitution: Substituted dioxaborolanes.
Chemistry:
Cross-Coupling Reactions: The compound is used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Catalysis: It can act as a ligand in various catalytic processes.
Biology and Medicine:
Drug Development: The compound’s boron-containing structure makes it a candidate for boron neutron capture therapy (BNCT) in cancer treatment.
Bioconjugation: It can be used to attach biomolecules to surfaces or other molecules.
Industry:
Material Science: The compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials.
作用机制
The compound exerts its effects primarily through its ability to participate in cross-coupling reactions. The boron center in the dioxaborolane ring acts as a Lewis acid, facilitating the formation of carbon-carbon bonds. In biological systems, the boron atom can interact with biomolecules, potentially leading to therapeutic effects.
相似化合物的比较
(5E)-5-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)hex-5-ene: Similar structure but lacks the nitrile group.
(5E)-5-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)hex-5-ynenitrile: Similar structure but contains an alkyne group instead of an alkene.
Uniqueness: The presence of both the nitrile group and the dioxaborolane ring in (5E)-5-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)hex-5-enenitrile makes it unique
属性
分子式 |
C13H22BNO2 |
|---|---|
分子量 |
235.13 g/mol |
IUPAC 名称 |
(E)-5-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)hex-5-enenitrile |
InChI |
InChI=1S/C13H22BNO2/c1-11(8-6-7-9-15)10-14-16-12(2,3)13(4,5)17-14/h10H,6-8H2,1-5H3/b11-10+ |
InChI 键 |
DBZWKQTVTUYTQH-ZHACJKMWSA-N |
手性 SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C(\C)/CCCC#N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C=C(C)CCCC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


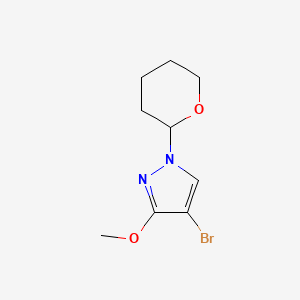
![Potassium {3-[(diethoxyphosphoryl)methyl]bicyclo[1.1.1]pentan-1-yl}trifluoroboranuide](/img/structure/B13461741.png)
![tert-butylN-[(3-ethoxyazetidin-3-yl)methyl]carbamate](/img/structure/B13461744.png)
![tert-butyl 4-[(methylamino)methyl]-2,3-dihydro-1H-isoindole-2-carboxylate](/img/structure/B13461753.png)
![4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carbonitrile hydrochloride](/img/structure/B13461756.png)
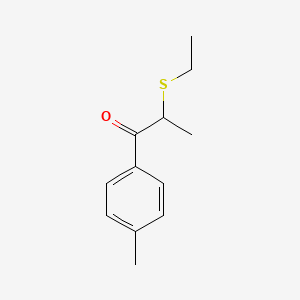
![4-(Azidomethyl)-2-azabicyclo[2.1.1]hexane hydrochloride](/img/structure/B13461763.png)
![1-[(3R)-3-aminopyrrolidin-1-yl]-2-methylpropan-1-one](/img/structure/B13461771.png)
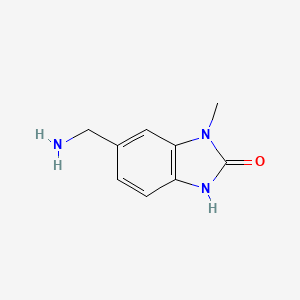
![2-phenyl-2H,4H,6H-furo[3,4-c]pyrazol-3-amine](/img/structure/B13461776.png)
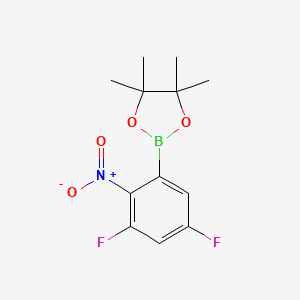
methyl}azetidine-1-carboxylate](/img/structure/B13461784.png)
![Lithium(1+) pyrrolo[1,2-a]pyrazine-6-carboxylate](/img/structure/B13461793.png)
